molecular formula C12H12N4O2S B11170109 3-(propanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide

3-(propanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11170109
M. Wt: 276.32 g/mol
InChI Key: INJINRDJOOPZAO-UHFFFAOYSA-N
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Description

3-(propanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. This particular compound has gained attention due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of 1,3,4-thiadiazole ring: This can be achieved by cyclization of appropriate thiosemicarbazides with concentrated sulfuric acid.

    Amidation: The thiadiazole derivative is then reacted with benzoyl chloride to form the benzamide derivative.

    Propanoylation: Finally, the benzamide derivative is reacted with propanoyl chloride to introduce the propanoylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(propanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential use as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(propanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-mercapto-1,3,4-thiadiazole
  • 5-arylamino-1,3,4-thiadiazol-2-yl acetic acid esters
  • 4-(5-amino-1,3,4-thiadiazol-2-yl)-1,2,5-oxadiazole-3-amine

Uniqueness

3-(propanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propanoylamino group and benzamide moiety contribute to its potential as a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

3-(propanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C12H12N4O2S/c1-2-10(17)14-9-5-3-4-8(6-9)11(18)15-12-16-13-7-19-12/h3-7H,2H2,1H3,(H,14,17)(H,15,16,18)

InChI Key

INJINRDJOOPZAO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=CS2

Origin of Product

United States

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